molecular formula C8H7Cl2FO B14043225 1,2-Dichloro-3-ethoxy-4-fluorobenzene

1,2-Dichloro-3-ethoxy-4-fluorobenzene

Cat. No.: B14043225
M. Wt: 209.04 g/mol
InChI Key: AENJLMFQFKQTCX-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-ethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,2-dichloro-4-fluorobenzene using ethyl alcohol in the presence of a catalyst. The reaction typically requires controlled temperatures and an acidic or basic catalyst to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include dihydro derivatives and other reduced forms.

Scientific Research Applications

1,2-Dichloro-3-ethoxy-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-ethoxy-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield substituted products. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-ethoxy-3-fluorobenzene
  • 1,3-Dichloro-4-fluorobenzene
  • 2,4-Dichloro-1-fluorobenzene

Uniqueness

1,2-Dichloro-3-ethoxy-4-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds

Properties

Molecular Formula

C8H7Cl2FO

Molecular Weight

209.04 g/mol

IUPAC Name

1,2-dichloro-3-ethoxy-4-fluorobenzene

InChI

InChI=1S/C8H7Cl2FO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2H2,1H3

InChI Key

AENJLMFQFKQTCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)F

Origin of Product

United States

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